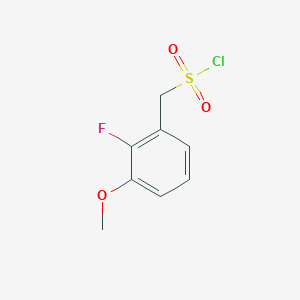

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C8H8ClFO3S |

|---|---|

Molecular Weight |

238.66 g/mol |

IUPAC Name |

(2-fluoro-3-methoxyphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H8ClFO3S/c1-13-7-4-2-3-6(8(7)10)5-14(9,11)12/h2-4H,5H2,1H3 |

InChI Key |

ORSDHGQRUMCQBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Aryl Methane Precursors

A common approach involves sulfonylation of a pre-functionalized aromatic methane derivative. For example, methanesulfonyl chloride can react with a 2-fluoro-3-methoxyphenylmethyl intermediate under controlled conditions:

Example Protocol (Adapted from):

- Starting Material : Ethyl-2-bromo-(2′-fluoro-3′-methoxyphenyl)-acetate.

- Reagents : Methanesulfonyl chloride (1.2 equiv), benzoyl peroxide (0.1 equiv initiator).

- Solvent : Carbon tetrachloride (5–15 mL/g substrate).

- Conditions : Reflux at 80°C for 5 hours.

- Workup : Extraction with ethyl acetate and water, followed by column chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Purity (HPLC) | >95% | |

| Reaction Temperature | 80°C |

This method avoids hazardous reagents like mesyl chloride and emphasizes scalability.

Multistep Synthesis via Brominated Intermediates

A four-step synthesis route is documented in patent CN109761764A, focusing on bromination and subsequent sulfonylation:

- S3 Step : Hydrolysis of a bromoethyl acetate intermediate using inorganic acids (HCl or H₂SO₄).

- S4 Step : Bromination with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride.

- Final Sulfonylation : Reaction with methanesulfonyl chloride under reflux.

- The use of NBS ensures regioselective bromination.

- Benzoyl peroxide acts as a radical initiator, enhancing reaction efficiency.

Nucleophilic Substitution with Methanesulfonyl Chloride

Patent US9868706B2 highlights a nucleophilic displacement strategy:

- Substrate : 2-Fluoro-3-methoxyphenylmethyl bromide.

- Reagents : Methanesulfonyl chloride (1.2 equiv), triethylamine (base).

- Solvent : Dichloromethane or tetrahydrofuran.

- Conditions : 0–5°C, followed by gradual warming to room temperature.

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature Control | 0–5°C during addition | Prevents side reactions |

| Stoichiometry | 1.2 equiv MeSO₂Cl | Maximizes conversion |

This method is noted for its reproducibility in large-scale batches.

Analytical and Process Data

Reaction Kinetics and Byproduct Analysis

- Byproducts : Trace amounts of di-sulfonylated derivatives (<2%) are observed under prolonged reaction times.

- Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively isolates the target compound.

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 3H, aromatic), 4.62 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).

- IR : 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Considerations

- Cost Efficiency : Methanesulfonyl chloride is preferred over tosyl chloride due to lower cost and reduced toxicity.

- Safety : Protocols emphasize strict temperature control to avoid exothermic decomposition.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: It can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Sulfonic Acids: Formed through oxidation reactions

Scientific Research Applications

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Medicinal Chemistry: Used in the development of potential drug candidates due to its ability to form bioactive sulfonamide derivatives.

Material Science: Employed in the modification of polymers and other materials to enhance their properties.

Biological Studies: Utilized in the synthesis of compounds for studying enzyme inhibition and other biological processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|---|

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | – | 60 (21 mmHg) | 1.48 | General sulfonylation reagent |

| Trifluoromethanesulfonyl Chloride | CF₃SO₂Cl | 168.52 | –CF₃ | 29–32 | 1.583 | Superacid catalyst, triflation |

| (3-Fluorophenyl)methanesulfonyl Chloride | C₇H₆ClFO₂S | 208.64 | 3-Fluoro | N/A | N/A | Pharmaceutical intermediates |

| (2-Bromo-3-fluorophenyl)methanesulfonyl Cl | C₇H₅BrClFO₂S | 287.54 | 2-Bromo, 3-Fluoro | N/A | N/A | Halogenated synthons |

| (2-Fluoro-3-methylphenyl)methanesulfonyl Cl | C₈H₈ClFO₂S | 222.66 | 2-Fluoro, 3-Methyl | N/A | N/A | Agrochemical intermediates |

| (5-Methylisoxazol-3-yl)methanesulfonyl Cl | C₅H₆ClNO₃S | 195.63 | Isoxazole ring, 5-Methyl | N/A | N/A | Agrochemicals, materials science |

Structural and Electronic Effects

- Substituent Influence: The methoxy group (-OCH₃) in this compound is electron-donating, increasing electron density on the aromatic ring. This contrasts with electron-withdrawing groups like -CF₃ (in trifluoromethanesulfonyl chloride), which enhance electrophilicity of the sulfonyl chloride group .

Reactivity and Stability

- Hydrolysis Sensitivity : All sulfonyl chlorides are moisture-sensitive, but electron-withdrawing substituents (e.g., -CF₃) accelerate hydrolysis due to increased electrophilicity. The methoxy group may slightly stabilize the compound against hydrolysis compared to trifluoromethyl derivatives .

- Nucleophilic Substitution : Methanesulfonyl chloride (simple alkyl variant) reacts broadly with nucleophiles, while aromatic derivatives like (5-methylisoxazol-3-yl)methanesulfonyl chloride exhibit regioselectivity dictated by aromatic substituents .

Research Findings and Trends

- Substituent Optimization : Studies suggest that balancing electron-donating and withdrawing groups (e.g., fluoro and methoxy) fine-tunes reactivity for specific applications, such as targeted drug delivery .

- Market Trends : The methanesulfonyl chloride market is projected to grow, driven by demand in pharmaceuticals and agrochemicals. Fluorinated variants are gaining traction due to their enhanced stability and bioactivity .

Biological Activity

(2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, including a fluorinated aromatic ring and a methanesulfonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and detailed data tables.

The molecular formula of this compound is C₈H₈ClFNO₂S, with a molecular weight of approximately 231.67 g/mol. The presence of the fluorine atom and methoxy group contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been evaluated for its potential to induce apoptosis in cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest possible efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including MDA-MB-231 and Hs 578T. The results indicated significant apoptosis induction at specific concentrations:

| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |

|---|---|---|

| MDA-MB-231 | 15.1 | 5.0 |

| Hs 578T | 7.24 | 4.5 |

This study demonstrated that the compound could effectively induce cell death in breast cancer models through mechanisms involving caspase activation .

Antimicrobial Properties

In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the compound possesses noteworthy antibacterial properties, warranting further exploration in drug development .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression. For example, it was found to inhibit CDK9 with an IC50 value of 0.8 µM, indicating strong potential as a therapeutic agent targeting cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methanesulfonyl group or variations in the aromatic substituents can significantly alter potency and selectivity against biological targets.

Q & A

Basic Questions

Q. What safety protocols are essential when handling (2-Fluoro-3-methoxyphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Guidance :

- Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and lab coats to prevent skin/eye contact .

- Work in a fume hood with local exhaust ventilation to avoid inhalation of vapors .

- Store in corrosion-resistant, airtight containers away from heat and light .

- In case of spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Always reference SDS for emergency response (e.g., eye rinsing for 15 minutes, immediate medical consultation) .

Q. How can researchers determine optimal recrystallization conditions for purifying this compound?

- Methodological Guidance :

- Use melting point data (e.g., 55–56°C for 2-fluorophenyl analogs) to select solvents with appropriate temperature gradients .

- Test solvent systems like dichloromethane/hexane or ethyl acetate/petroleum ether for solubility and crystal formation.

- Monitor purity via HPLC or NMR post-recrystallization to assess solvent compatibility and residual impurities .

Q. What are the primary synthetic routes to prepare this compound?

- Methodological Guidance :

- Sulfonate ester formation: React (2-fluoro-3-methoxyphenyl)methanol with methanesulfonyl chloride in anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Optimize stoichiometry (1:1.2 molar ratio) to minimize side products.

- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) and isolate via vacuum distillation .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Guidance :

- Compare reaction rates with non-fluorinated analogs (e.g., 3-methoxyphenyl derivatives) in SN2 reactions (e.g., with amines).

- Use DFT calculations to assess the electron density at the sulfonyl chloride group, correlating with experimental kinetic data .

- Monitor steric effects from the 2-fluoro substituent using X-ray crystallography or NOESY NMR .

Q. What analytical methods are recommended to confirm structural integrity under varying storage conditions?

- Methodological Guidance :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via LC-MS for hydrolytic byproducts (e.g., sulfonic acids) .

- Use FT-IR to track S=O stretching frequencies (1350–1200 cm⁻¹) for sulfonyl group stability .

- Perform elemental analysis to detect moisture-induced decomposition (e.g., Cl⁻ release via ion chromatography) .

Q. How should discrepancies in reported melting points between fluorophenyl methanesulfonyl chloride derivatives be addressed?

- Methodological Guidance :

- Replicate synthesis/purification methods from conflicting studies (e.g., solvent choice, cooling rates) to identify crystallization variables .

- Characterize polymorphs via DSC and PXRD to rule out crystal form differences.

- Validate purity using orthogonal techniques (e.g., GC-MS for volatile impurities, Karl Fischer titration for water content) .

Data Contradiction Analysis

Q. Conflicting reports on aquatic toxicity: How to reconcile low bioconcentration potential (BCF 1.9) with chronic aquatic hazard classifications?

- Methodological Guidance :

- Conduct microcosm studies to assess long-term effects on aquatic organisms (e.g., Daphnia magna) under environmentally relevant concentrations .

- Compare hydrolysis rates in freshwater vs. seawater to evaluate persistence differences .

- Use QSAR models to predict metabolite toxicity (e.g., fluorinated sulfonic acids) and refine risk assessments .

Environmental and Stability Considerations

Q. What experimental designs mitigate risks of hydrolytic decomposition during prolonged reactions?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.